

# BRL-42715: A Technical Guide on Stability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BRL-42715 |           |
| Cat. No.:            | B15564214 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BRL-42715**, chemically known as C6-(N1-methyl-1,2,3-triazolylmethylene)penem, is a potent, broad-spectrum inhibitor of a wide range of bacterial  $\beta$ -lactamases.[1] Its exceptional inhibitory activity against both plasmid-mediated and chromosomally-mediated enzymes made it a compound of significant interest in overcoming antibiotic resistance. Despite its promising efficacy, the development of **BRL-42715** was ultimately halted due to significant stability challenges, primarily its rapid hydrolysis by metallo- $\beta$ -lactamases.[2][3] This technical guide provides a comprehensive overview of the available data on the stability and solubility of **BRL-42715**, intended to inform researchers and drug development professionals.

**Physicochemical Properties** 

| Property          | Value        | Reference             |
|-------------------|--------------|-----------------------|
| Molecular Formula | C10H7N4NaO3S | Hodges, et al. (1991) |
| Molecular Weight  | 286.24 g/mol | Hodges, et al. (1991) |

## **Stability Profile**

The stability of **BRL-42715** is a critical factor that has limited its clinical development. The primary mode of degradation is through enzymatic hydrolysis, although like other penems, it is



also susceptible to chemical hydrolysis.

## **Enzymatic Stability**

**BRL-42715** is a highly effective inactivator of active-site serine  $\beta$ -lactamases.[4] However, it is readily hydrolyzed by class B, Zn<sup>2+</sup>-containing metallo- $\beta$ -lactamases.[2] This rapid degradation was a key reason for the termination of its development. The interaction with various  $\beta$ -lactamases has been studied kinetically, with second-order inactivation rate constants determined for several enzymes.

| β-Lactamase                 | Class | Second-Order<br>Inactivation Rate<br>Constant (µM <sup>-1</sup> s <sup>-1</sup> ) | Reference            |
|-----------------------------|-------|-----------------------------------------------------------------------------------|----------------------|
| Staphylococcus aureus       | Α     | -                                                                                 | Farmer et al. (1994) |
| Bacillus cereus I           | А     | -                                                                                 | Farmer et al. (1994) |
| TEM                         | А     | -                                                                                 | Farmer et al. (1994) |
| Klebsiella<br>pneumoniae K1 | Α     | 0.17 - 6.4                                                                        | Farmer et al. (1994) |
| Enterobacter cloacae<br>P99 | С     | -                                                                                 | Farmer et al. (1994) |

Note: A specific value for each enzyme was not provided in the abstract, but a range was given.

The half-life for the regeneration of free enzyme from the inhibited complex varies significantly depending on the specific  $\beta$ -lactamase, ranging from 5 minutes for the K1  $\beta$ -lactamase to over 2 days for the staphylococcal enzyme.

## **Chemical Stability**

Detailed quantitative data on the intrinsic chemical stability of **BRL-42715** under various pH and temperature conditions is not readily available in the public domain. However, based on



the general characteristics of the penem class of compounds, it is expected to be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.

Degradation Pathway: Upon hydrolysis by metallo-β-lactamases, **BRL-42715** rearranges to form a dihydrothiazepine derivative. A similar rearrangement is also reported to occur under base-catalyzed conditions.

## **Solubility Parameters**

Specific quantitative solubility data for **BRL-42715** in aqueous and organic solvents is not extensively reported in the literature. As a sodium salt, it is expected to have some aqueous solubility.

| Parameter             | Observation                                                                                                    | Reference             |
|-----------------------|----------------------------------------------------------------------------------------------------------------|-----------------------|
| Aqueous Solubility    | Not explicitly quantified, but used in aqueous solutions for in vitro testing.                                 | Coleman et al. (1989) |
| Oral Bioavailability  | Poorly absorbed in rats, dogs,<br>and cynomolgus monkeys. A<br>bioavailability of 0.2 was<br>observed in mice. | Coleman et al. (1991) |
| Serum Protein Binding | 27-38% in mouse, rat, and dog<br>sera; 68-70% in primate and<br>human sera.                                    | Coleman et al. (1991) |

The low oral bioavailability in most species tested suggests that solubility and/or permeability may be limiting factors.

# **Experimental Protocols**

Detailed experimental protocols specific to **BRL-42715** are not published. However, the following methodologies are representative of those that would be employed for a penem antibiotic.

## **Stability-Indicating HPLC Method**



A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for assessing the stability of **BRL-42715** and separating it from its degradation products.

Objective: To develop and validate a quantitative HPLC method for the determination of **BRL-42715** in the presence of its degradation products.

#### **Typical Parameters:**

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV spectrophotometry at a wavelength determined by the UV spectrum of BRL-42715.
- Temperature: Ambient or controlled (e.g., 25°C).

Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation of **BRL-42715** would be performed under the following conditions:

- Acid Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C).
- Base Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C).
- Oxidative Degradation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature.
- Thermal Degradation: Heating the solid drug at a high temperature (e.g., 105°C).
- Photostability: Exposure to light according to ICH guidelines.

## **Aqueous Solubility Determination**

Objective: To determine the equilibrium solubility of **BRL-42715** in aqueous media at different pH values.

Methodology (Shake-Flask Method):



- An excess amount of BRL-42715 is added to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9).
- The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- The resulting saturated solutions are filtered through a 0.45  $\mu m$  filter to remove undissolved solid.
- The concentration of BRL-42715 in the filtrate is determined by a validated analytical method, such as HPLC.

# **Signaling Pathways and Experimental Workflows**

The primary mechanism of action of **BRL-42715** is the inhibition of  $\beta$ -lactamase enzymes, which are crucial for bacterial resistance to  $\beta$ -lactam antibiotics.



Click to download full resolution via product page

Caption: Inhibition of serine  $\beta$ -lactamase by **BRL-42715**.





Click to download full resolution via product page

Caption: Workflow for a forced degradation study of BRL-42715.



## Conclusion

**BRL-42715** is a potent  $\beta$ -lactamase inhibitor whose clinical development was hampered by its instability, particularly its rapid degradation by metallo- $\beta$ -lactamases. While quantitative data on its intrinsic chemical stability and solubility are scarce in publicly available literature, this guide consolidates the existing knowledge. The provided experimental frameworks offer a basis for any future investigations into the physicochemical properties of **BRL-42715** or similar penembased inhibitors. Further research to fully characterize its stability and solubility profiles would be necessary for any potential re-evaluation of this compound or its analogs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BRL-42715: A Technical Guide on Stability and Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564214#brl-42715-stability-and-solubility-parameters]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com